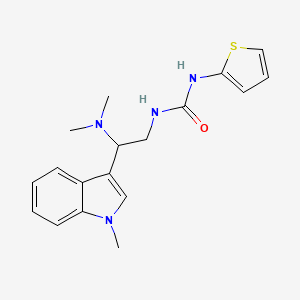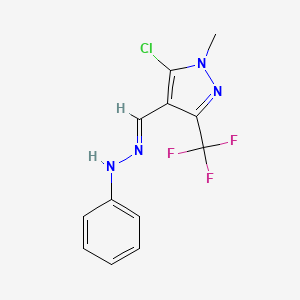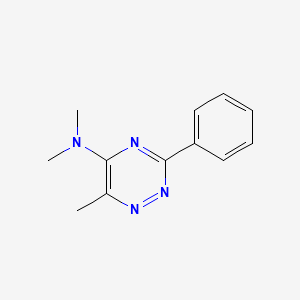![molecular formula C21H17FN4O2 B2729176 N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-30-3](/img/structure/B2729176.png)
N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazolo[4,3-c]pyridine derivative with a carboxamide functional group. Pyrazolo[4,3-c]pyridine is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . The carboxamide group (CONH2) is a functional group consisting of a carbonyl (C=O) and amine (NH2) group . The presence of a fluorobenzyl group indicates a benzene ring with a fluorine atom and is attached to the rest of the molecule via a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[4,3-c]pyridine core, with the carboxamide and fluorobenzyl groups attached at specific positions. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxamide group, which can participate in various reactions such as hydrolysis, reduction, and condensation . The fluorine atom on the benzyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the carboxamide group, and the fused bicyclic system would all influence properties such as solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have synthesized various fluoro-containing derivatives of pyrazolo and pyrimidine compounds, investigating their chemical properties and reactions. For instance, the synthesis of fluoro-containing substituted amides and the formation of substituted pyrazolo-pyrimidine derivatives have been explored. These synthetic methodologies provide a foundation for the development of compounds with potential biological activities (Eleev et al., 2015).
Biological Activity and Potential Therapeutic Applications
- Antituberculosis Activity : Certain derivatives have been designed and synthesized for their antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds (Jeankumar et al., 2013).
- Cytotoxicity Against Cancer Cells : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their use as potential anticancer agents (Hassan et al., 2014).
- Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds have been tested for their anticancer activity against lung cancer cells, showing low concentration effectiveness compared to reference drugs, which indicates a promising direction for lung cancer therapy (Hammam et al., 2005).
Safety and Hazards
Orientations Futures
Given the biological activity of many pyrazolo[4,3-c]pyridine derivatives, this compound could be of interest for further study, particularly if it shows promising activity in initial tests . Future research could involve further optimization of the structure to improve activity, as well as detailed studies of the compound’s mechanism of action .
Mécanisme D'action
Indole Derivatives
The compound is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Diarylthioethers
This compound also belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Suzuki–Miyaura Coupling
This is a type of reaction that might be involved in the synthesis of such compounds . It is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-25-12-17(20(27)23-11-14-7-9-15(22)10-8-14)19-18(13-25)21(28)26(24-19)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMDVGAEUKXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)


![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)



![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)